molecular formula C8H12ClN3O B1428106 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole CAS No. 1251374-55-6

4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole

Cat. No.: B1428106
CAS No.: 1251374-55-6
M. Wt: 201.65 g/mol
InChI Key: MIIFLLDJVGISIU-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole is a 1,2,3-triazole derivative featuring a chloromethyl group (-CH2Cl) at the 4-position and a tetrahydrofuran-3-ylmethyl substituent at the 1-position. Its synthesis likely employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, due to the regioselective formation of 1,4-disubstituted triazoles .

Key structural attributes:

  • Triazole core: Provides stability and hydrogen-bonding capacity.
  • Chloromethyl group: Introduces electrophilic reactivity, enabling alkylation or nucleophilic substitution.
  • Oxolane substituent: Enhances hydrophilicity and steric bulk.

Properties

IUPAC Name

4-(chloromethyl)-1-(oxolan-3-ylmethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIFLLDJVGISIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azide-Alkyne Cycloaddition (CuAAC) for Triazole Core Formation

The foundational step is the 1,3-dipolar cycloaddition between an organic azide and an alkyne to yield the 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and widely used for synthesizing 1,4-disubstituted triazoles.

  • Procedure:

    • The azide precursor bearing the oxolan-3-ylmethyl group is reacted with a chloromethyl-substituted alkyne or a propargyl chloride derivative.
    • The reaction is catalyzed by Cu(I) salts (e.g., CuI) in the presence of a base such as triethylamine, typically in a mixed solvent system (e.g., MeCN or aqueous-organic mixtures) at room temperature.
    • Reaction times range from 2 to 6 hours, yielding the triazole core with both substituents installed regioselectively at N-1 and C-4 positions.
  • Research Findings:

    • This method provides excellent yields (70–90%) and is compatible with various functional groups, including cyclic ethers like oxolane (tetrahydrofuran derivatives).
    • Spectroscopic analysis (NMR, IR, HRMS) confirms the structure and purity of the triazole products.

Chloromethylation of the Triazole Ring

Alternatively, the chloromethyl group can be introduced post-triazole formation via selective chloromethylation at the 4-position:

  • Procedure:

    • The triazole intermediate lacking the chloromethyl group undergoes chloromethylation using reagents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under controlled conditions.
    • The reaction is typically carried out in an inert solvent (e.g., dichloromethane) at low temperatures to avoid side reactions.
  • Research Findings:

    • This method allows precise installation of the chloromethyl substituent without affecting the oxolan-3-ylmethyl group at N-1.
    • Purification by crystallization or column chromatography yields the target compound with high purity.

One-Pot or Multi-Component Synthesis Approaches

Emerging methodologies explore one-pot or multi-component reactions to streamline synthesis:

  • Example:

    • A one-pot reaction combining azide formation, cycloaddition, and chloromethylation steps catalyzed by Lewis acids (e.g., InCl3) under ultrasound irradiation has been reported for related triazole derivatives.
    • This approach enhances reaction efficiency, reduces time, and aligns with green chemistry principles.
  • Limitations:

    • Application to 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole specifically requires optimization due to the sensitivity of the oxolane ring and chloromethyl group.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
CuAAC Cycloaddition (Stepwise) Azide + Propargyl chloride, CuI, Et3N, MeCN 70–90 High regioselectivity, mild conditions Requires pre-synthesis of azide and alkyne
Post-Triazole Chloromethylation Chloromethyl methyl ether, HCl, DCM, low temp 65–85 Selective chloromethylation Potential side reactions, requires careful control
One-Pot Multi-Component Azide precursor + alkyne + InCl3 catalyst, ultrasound, EtOH, 40°C 80–95 Time-efficient, green chemistry compatible Needs optimization for sensitive groups

Detailed Research Findings and Notes

  • The CuAAC reaction remains the gold standard for constructing the triazole ring due to its reliability and functional group tolerance. The use of oxolan-3-ylmethyl azides or alkynes has been demonstrated to proceed smoothly without ring-opening or degradation of the tetrahydrofuran moiety.

  • Chloromethylation is typically performed on the triazole ring after cycloaddition to avoid interference with the azide or alkyne functionalities. Control of reaction temperature and reagent stoichiometry is critical to prevent over-chloromethylation or polymerization.

  • Use of Lewis acid catalysis such as InCl3 under ultrasound irradiation has been shown to accelerate multi-component reactions involving triazole derivatives, improving yields and reducing reaction times, although direct application to this compound requires further experimental validation.

  • Purification techniques include recrystallization and chromatographic methods, with product characterization confirmed by NMR spectroscopy (notably ^1H NMR signals for triazole protons and chloromethyl methylene), IR spectroscopy , and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring or other functional groups to their reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Nucleophilic substitution: Products include substituted triazoles with various functional groups replacing the chloromethyl group.

    Oxidation: Products include oxidized derivatives such as triazole oxides.

    Reduction: Products include reduced triazoles or other reduced derivatives.

Scientific Research Applications

The compound 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole is a member of the triazole family, which has garnered interest in various scientific applications due to its unique structural properties. This article will explore its applications in scientific research, particularly in medicinal chemistry and material science.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 1,2,3-triazoles exhibit significant activity against a range of pathogens, including bacteria and fungi. The presence of the chloromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert its effects.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various triazole derivatives, including those with chloromethyl substituents. These compounds demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the triazole structure can lead to enhanced therapeutic agents .

Anticancer Properties

Research has also indicated that triazole compounds can act as anticancer agents. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study:
In a recent investigation, compounds similar to 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole were tested for their ability to inhibit tumor growth in vitro. The results showed a significant reduction in cell viability in various cancer cell lines, suggesting that these compounds could be developed into effective anticancer therapies .

Polymer Chemistry

The incorporation of triazole units into polymer matrices has shown promise in enhancing material properties. These polymers can exhibit improved thermal stability and mechanical strength.

Case Study:
Research conducted on polymer composites containing triazole derivatives revealed that the inclusion of 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole significantly improved the thermal degradation temperature compared to control samples without triazole units. This finding indicates potential applications in high-performance materials .

Sensor Technology

Triazole-based compounds are being explored for their use in sensor technology due to their ability to interact with various analytes. The chloromethyl group can facilitate the attachment of these compounds to sensor surfaces.

Case Study:
A study demonstrated that triazole derivatives could be utilized as sensing materials for detecting volatile organic compounds (VOCs). The sensors exhibited high sensitivity and selectivity towards specific gases, showcasing the potential for environmental monitoring applications .

Summary Table of Applications

Application Area Description Key Findings
Antimicrobial ActivityEffective against bacteria and fungiSignificant activity against Staphylococcus aureus and E. coli
Anticancer PropertiesInhibition of cancer cell proliferationReduced cell viability in various cancer lines
Polymer ChemistryEnhanced thermal stability and strengthImproved degradation temperature in composites
Sensor TechnologyDetection of VOCsHigh sensitivity and selectivity for specific gases

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triazole Derivatives
Compound Name Substituents Synthesis Method Key Physicochemical Properties Biological Activity
4-(Chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole 1: Oxolan-3-ylmethyl; 4: Chloromethyl CuAAC Polar (oxolane), reactive (Cl); IR C-Cl ~700 cm⁻¹ Not reported (potential alkylating agent)
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole-thione; benzoxazolyl, methylphenyl Cyclocondensation of thiosemicarbazides IR C=S: 1243 cm⁻¹; 1H-NMR δ 9.55 (triazole) Not specified (likely bioactive)
Epoxiconazole (1,2,4-Triazole) 1,2,4-Triazole; epoxide, chlorophenyl, fluorophenyl Multi-step epoxidation Lipophilic (aromatic); fungicidal Agricultural fungicide
1-(3-Chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole 1: 3-Chloro-4-fluorophenyl; 4: Diethoxymethyl CuAAC or nucleophilic substitution C13H15ClFN3O2; diethoxymethyl enhances stability Not reported (likely intermediate)

Key Differences and Similarities

Triazole Regioisomerism :

  • The target compound and ’s derivative are 1,2,3-triazoles, while Epoxiconazole () is a 1,2,4-triazole. The 1,2,3-triazole ring is more rigid and metabolically stable due to aromaticity, making it favorable for drug design . In contrast, 1,2,4-triazoles (e.g., Epoxiconazole) are prevalent in agrochemicals due to their fungicidal efficacy .

Substituent Effects: Chloromethyl vs. Diethoxymethyl: The chloromethyl group in the target compound confers electrophilicity, enabling crosslinking or alkylation reactions. In contrast, the diethoxymethyl group in ’s compound acts as a protecting group, enhancing solubility and stability . Oxolane vs.

Synthetic Routes :

  • The target compound and ’s triazole likely utilize CuAAC for regioselective triazole formation . ’s 1,2,4-triazole-thione employs cyclocondensation, reflecting the diversity of triazole synthesis strategies.

Spectroscopic and Analytical Data

  • IR Spectroscopy :
    • Chloromethyl C-Cl stretch: Observed at ~700 cm⁻¹ in both the target compound (inferred) and ’s derivative (702 cm⁻¹) .
    • Triazole C=N stretch: ~1596 cm⁻¹ in , consistent with triazole cores .
  • NMR :
    • Triazole protons in 1,2,3-triazoles typically resonate at δ 7.5–8.5 ppm, while 1,2,4-triazole-thiones (e.g., ) show upfield shifts (δ 9.55 ppm) due to electron-withdrawing effects .
  • Mass Spectrometry :
    • ’s compound shows M+1 at 419, aligning with its molecular formula (C22H15ClN4OS) . The target compound’s molecular weight can be inferred as ~200–220 g/mol based on C8H11ClN3O.

Biological Activity

4-(Chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole is a member of the triazole family, which are five-membered heterocyclic compounds known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

Biological Activity Overview

Triazole derivatives have been extensively studied for their pharmacological properties. The biological activity of 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole is primarily characterized by its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that triazoles possess significant antimicrobial effects against various pathogens. The compound's mechanism of action typically involves inhibition of fungal cell wall synthesis and disruption of membrane integrity.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial potential of several triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that derivatives similar to 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 μg/mL, showcasing promising antimicrobial activity .

Compound NameMIC (μg/mL)Target Organism
4-(Chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole0.5Escherichia coli
Another Triazole Derivative1.0Staphylococcus aureus

Anticancer Activity

Triazoles have also shown potential as anticancer agents through various mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole has been linked to its ability to inhibit thymidylate synthase (TS), an important enzyme in DNA synthesis.

Research Findings: Anticancer Efficacy
In a comparative study involving several triazole derivatives, it was found that compounds with similar structures exhibited IC50 values against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer). The most active derivative demonstrated an IC50 of 1.1 μM against MCF-7 cells .

Cell LineIC50 (μM)Compound Description
MCF-71.1Triazole derivative with TS inhibitory activity
HCT1162.6Similar triazole derivative
HepG21.4Compound exhibiting significant cytotoxicity

Structure-Activity Relationship (SAR)

The biological activity of triazoles is influenced by their structural features. Key findings from SAR studies indicate that:

  • Substituent Positioning : Ortho-substituted compounds generally exhibit higher activity compared to meta or para substitutions.
  • Number of Substituents : Increased substituents tend to decrease biological activity.
  • Functional Groups : The presence of halogen groups enhances the efficacy against microbial strains .

Q & A

Q. What is the optimal synthetic route for preparing 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole, and how can regioselectivity be ensured?

The compound is synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method yielding 1,4-disubstituted triazoles. Key steps include:

  • Preparation of a propargyl ether derivative (e.g., oxolan-3-ylmethyl-propargyl) and an azide containing the chloromethyl group.
  • Reaction under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in a water-tert-butanol mixture) at 25–50°C for 6–24 hours .
  • Purification via column chromatography (e.g., hexane/ethyl acetate gradients) . Regioselectivity is inherent to CuAAC, avoiding the need for additional optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this triazole derivative?

  • 1H/13C NMR : Confirm substitution patterns (e.g., triazole protons at δ 7.5–8.0 ppm; oxolan methylene protons at δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹; triazole ring vibrations at ~1450–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Q. How does the chloromethyl group influence the compound’s reactivity in subsequent derivatization reactions?

The chloromethyl group acts as a versatile electrophile, enabling:

  • Nucleophilic substitution with amines, thiols, or alcohols to form secondary derivatives .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) after conversion to a boronic ester .
  • Stability considerations: Store under inert conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this triazole compound?

  • Computational Setup : Use software (e.g., Gaussian 16) with B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) .
  • Reactivity Insights : Electron-deficient chloromethyl group enhances susceptibility to nucleophilic attack, as shown by localized LUMO regions .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate solvation .

Q. What strategies are employed to analyze the in vitro biological activity of this compound, particularly in enzyme inhibition assays?

  • Cytotoxicity Screening : Use MCF-7 or similar cell lines, with IC50 determination via MTT assays (e.g., 48-hour exposure, DMSO vehicle control) .
  • Enzyme Inhibition : Target kinases (e.g., pJNK) using fluorescence-based assays (λex = 340 nm, λem = 488 nm) and compare to reference inhibitors .
  • Data Interpretation : Analyze dose-response curves using GraphPad Prism for EC50/IC50 calculations .

Q. What crystallographic challenges arise during X-ray structure determination of halogenated triazole derivatives, and how are they addressed?

  • Challenges : Weak diffraction due to flexible oxolan substituent; chlorine atom disorder .
  • Solutions :
  • Use high-intensity synchrotron radiation for data collection.
  • Refine structures with SHELXL, applying restraints for disordered moieties .
  • Validate with residual density maps (e.g., R1 < 5%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole

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